molecular formula C19H20BrFN2O3S B2974839 N-(4-bromophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide CAS No. 1021074-39-4

N-(4-bromophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2974839
CAS No.: 1021074-39-4
M. Wt: 455.34
InChI Key: VLMOMQQCILEIJO-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a bromophenyl group, a fluorophenylsulfonyl group, and a piperidinylacetamide moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominated aromatic compound.

    Sulfonylation: The fluorophenylsulfonyl group is added through a sulfonylation reaction, typically using a sulfonyl chloride reagent.

    Acetamide Formation: The final step involves the formation of the acetamide linkage, usually through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic applications, including as a potential drug candidate for treating specific diseases.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, leading to modulation of their activity. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays or cellular assays.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide
  • N-(4-bromophenyl)-2-(1-((4-methylphenyl)sulfonyl)piperidin-2-yl)acetamide
  • N-(4-bromophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)propionamide

Uniqueness

N-(4-bromophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is unique due to the specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds. The presence of both bromophenyl and fluorophenylsulfonyl groups can influence its interaction with biological targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrFN2O3S/c20-14-4-8-16(9-5-14)22-19(24)13-17-3-1-2-12-23(17)27(25,26)18-10-6-15(21)7-11-18/h4-11,17H,1-3,12-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMOMQQCILEIJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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